(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14766197
InChI: InChI=1S/C22H31NO5/c1-13(2)11-23-18(24)10-8-14(3)7-9-16-20(26-5)15(4)17-12-28-22(25)19(17)21(16)27-6/h7,13H,8-12H2,1-6H3,(H,23,24)/b14-7+
SMILES:
Molecular Formula: C22H31NO5
Molecular Weight: 389.5 g/mol

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide

CAS No.:

Cat. No.: VC14766197

Molecular Formula: C22H31NO5

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide -

Specification

Molecular Formula C22H31NO5
Molecular Weight 389.5 g/mol
IUPAC Name (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide
Standard InChI InChI=1S/C22H31NO5/c1-13(2)11-23-18(24)10-8-14(3)7-9-16-20(26-5)15(4)17-12-28-22(25)19(17)21(16)27-6/h7,13H,8-12H2,1-6H3,(H,23,24)/b14-7+
Standard InChI Key RZVGGAVDTNGTLB-VGOFMYFVSA-N
Isomeric SMILES CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC(C)C)OC
Canonical SMILES CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC(C)C)OC

Introduction

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide is a complex organic compound noted for its unique structural features and potential biological activities. It belongs to the class of amides and contains a benzofuran moiety, which is significant in medicinal chemistry due to its diverse pharmacological properties.

Chemical Identifiers

Identifier TypeIdentifier
IUPAC Name(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide
InChIInChI=1S/C18H22O7/c1-9(13(19)7-14(20)21)5-6...
InChIKeyFLHIJSDWAVXPEH-NEXMIYJRSA-N
SMILESCC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/C@HO)OC

Synthesis Pathway

The synthesis of (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the Benzofuran Core: Utilizing starting materials that contain methoxy and methyl groups.

  • Introduction of the Hexenamide Structure: Employing coupling reactions to attach the hexenamide backbone.

  • Final Modifications: Adjusting substituents to achieve the desired functional groups for biological activity.

Mechanism of Action

Research indicates that compounds similar to (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide can inhibit key enzymes involved in metabolic pathways. Notably, the inhibition of inosine monophosphate dehydrogenase is significant as it plays a critical role in nucleotide synthesis, essential for cell proliferation and survival.

Potential Therapeutic Applications

The unique combination of structural features suggests potential applications in:

  • Cancer Therapy: Due to its ability to inhibit enzymes that are crucial for tumor growth.

  • Anti-inflammatory Treatments: Similar compounds have demonstrated anti-inflammatory properties.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Mycophenolic AcidContains a similar benzofuran structureInhibitor of inosine monophosphate dehydrogenase
Benzofuran DerivativesVarious substitutions on the benzofuran ringAnticancer and anti-inflammatory properties
Tetrahydrofuran DerivativesIncorporates tetrahydrofuran moietySolvent properties and potential drug delivery systems

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